molecular formula C22H31ClN2O2 B4408792 1-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride

1-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride

Cat. No. B4408792
M. Wt: 390.9 g/mol
InChI Key: NZFGOPGYNLKBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride is a chemical compound that is widely used in scientific research. It is a selective agonist for the 5-HT1A receptor and has been found to have potential therapeutic applications in the treatment of anxiety, depression, and other psychiatric disorders. In

Mechanism of Action

1-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride is a selective agonist for the 5-HT1A receptor. It binds to the receptor and activates it, leading to downstream effects such as the inhibition of adenylate cyclase and the activation of potassium channels. These effects ultimately lead to the regulation of neurotransmitter release and the modulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, as well as to have antidepressant-like effects. It has also been found to regulate the hypothalamus-pituitary-adrenal axis and to modulate the release of neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride in lab experiments is its selectivity for the 5-HT1A receptor. This allows for more precise manipulation of the receptor and its downstream effects. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are a number of future directions for research on 1-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride. One area of interest is the potential therapeutic applications of this compound in the treatment of anxiety, depression, and other psychiatric disorders. Another area of interest is the role of the 5-HT1A receptor in the regulation of stress response and the potential for this compound to modulate this response. Finally, there is a need for further research on the potential off-target effects of this compound and the development of more selective agonists for the 5-HT1A receptor.

Scientific Research Applications

1-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride has been widely used in scientific research as a selective agonist for the 5-HT1A receptor. It has been found to have potential therapeutic applications in the treatment of anxiety, depression, and other psychiatric disorders. It has also been used in studies on the regulation of the hypothalamus-pituitary-adrenal axis and the role of the 5-HT1A receptor in the regulation of stress response.

properties

IUPAC Name

1-[2-[2-(4-benzylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2.ClH/c1-23-11-13-24(14-12-23)15-16-25-17-18-26-22-9-7-21(8-10-22)19-20-5-3-2-4-6-20;/h2-10H,11-19H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFGOPGYNLKBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOCCOC2=CC=C(C=C2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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